molecular formula C11H11NO B3252967 5-Phenethyloxazole CAS No. 220580-60-9

5-Phenethyloxazole

Cat. No.: B3252967
CAS No.: 220580-60-9
M. Wt: 173.21 g/mol
InChI Key: BNICFTDMWPSPNR-UHFFFAOYSA-N
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Description

5-Phenethyloxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities

Scientific Research Applications

5-Phenethyloxazole has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 5-Phenethyloxazole indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity when ingested and may cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for 5-Phenethyloxazole are not mentioned in the search results, the field of chemical research and development is continuously evolving. Advances in areas such as controlled drug delivery systems and the development of new materials and establishment of structure–function relationships could potentially influence future research and applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenethyloxazole typically involves multi-step reactions. One common method starts with hydrocinnamoyl chloride, which undergoes a series of reactions to form the desired oxazole compound. The reaction conditions often include the use of n-butyllithium in hexane and tetrahydrofuran at low temperatures, followed by further reactions with sodium dihydrogen phosphate and sodium amalgam in tetrahydrofuran and ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, has been explored to improve the yield and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Phenethyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5-Phenethyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

  • 2-Phenethyloxazole
  • 2,5-Diphenyloxazole
  • 2-(3’-Pyridyl)-5-phenyloxazole

Comparison: 5-Phenethyloxazole is unique due to the presence of the phenethyl group, which can enhance its biological activity and chemical stability compared to other oxazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(2-phenylethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-4-10(5-3-1)6-7-11-8-12-9-13-11/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNICFTDMWPSPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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